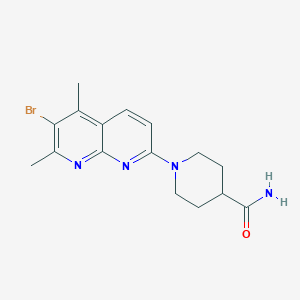
1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide is a complex organic compound belonging to the class of 1,8-naphthyridines, which are known for their diverse biological activities and photochemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the 1,8-naphthyridine core. One common approach is the Friedländer synthesis, which involves the condensation of an appropriate amine with a suitable carbonyl compound under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis often requires careful monitoring and purification steps to achieve the desired product quality.
化学反応の分析
Types of Reactions: 1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols
科学的研究の応用
1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infections.
Industry: Its unique chemical properties make it valuable in the development of new chemical processes and products.
作用機序
The mechanism by which 1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
類似化合物との比較
1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide is compared with other similar compounds, such as:
6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-amine: This compound lacks the piperidine-4-carboxamide group, resulting in different chemical and biological properties.
6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol: This compound features a hydroxyl group instead of the carboxamide group, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse applications and potential benefits in scientific research and industry.
特性
IUPAC Name |
1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c1-9-12-3-4-13(20-16(12)19-10(2)14(9)17)21-7-5-11(6-8-21)15(18)22/h3-4,11H,5-8H2,1-2H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSHKUCIIYNAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=NC(=C1Br)C)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













